S,S'-Methylene dibenzenecarbothioate
Description
S,S'-Methylene dibenzenecarbothioate is a sulfur-containing organic compound characterized by a central methylene (-CH2-) bridge connecting two benzenecarbothioate groups. This structural motif confers unique chemical stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
2242-21-9 |
|---|---|
Molecular Formula |
C15H12O2S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
S-(benzoylsulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
KJRKDEBBCVUPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bis(benzoylthio)methane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert bis(benzoylthio)methane to its corresponding thiol derivatives.
Substitution: The benzoylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(benzoylthio)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares S,S'-Methylene dibenzenecarbothioate with key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups:
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